5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This C2-sulfonylimidazole bicyclic sulfonamide provides a distinct hydrogen-bonding vector and reduced imidazole basicity versus common C4-substituted analogs—critical for kinase panel screening and GPCR selectivity programs. The rigid 2-oxa-5-azabicyclo[2.2.1]heptane core enhances binding entropy and ligand efficiency. It is an ideal scaffold for NAAA inhibitor optimization and matched-pair ADME comparison with 2-thia analogs. Procure to access novel ATP-binding pocket space inaccessible with regioisomeric imidazol-4-yl sulfonamides.

Molecular Formula C9H13N3O3S
Molecular Weight 243.28
CAS No. 2097937-02-3
Cat. No. B2754206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
CAS2097937-02-3
Molecular FormulaC9H13N3O3S
Molecular Weight243.28
Structural Identifiers
SMILESCN1C=CN=C1S(=O)(=O)N2CC3CC2CO3
InChIInChI=1S/C9H13N3O3S/c1-11-3-2-10-9(11)16(13,14)12-5-8-4-7(12)6-15-8/h2-3,7-8H,4-6H2,1H3
InChIKeyRTEHNCYXWZIIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2097937-02-3): A Structurally Differentiated Bridged Bicyclic Sulfonamide for Medicinal Chemistry Procurement


5-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2097937-02-3; molecular formula C₁₀H₁₃N₃O₃S; MW 243.28) is a chiral, conformationally constrained bicyclic sulfonamide that combines a 1-methyl-1H-imidazol-2-yl sulfonyl moiety with a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold [1]. The 2-oxa-5-azabicyclo[2.2.1]heptane core is an established bridged morpholine isostere that has been successfully deployed as a morpholine surrogate in drug design, offering enhanced conformational rigidity and modulated physicochemical properties compared to simple morpholine rings [2]. This compound belongs to a family of azabicyclic sulfonamides with demonstrated utility across kinase inhibition, GPCR modulation, and NAAA inhibition programs [3]. Its distinguishing structural feature—the attachment of the sulfonyl group at the imidazole C2 position rather than the more common C4 position—creates a unique vector and electronic environment that cannot be replicated by regioisomeric or heteroatom-substituted analogs, making rational selection critical for SAR exploration.

Why 5-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane Cannot Be Replaced by In-Class Analogs: Structural Determinants of Differentiation


The 2-oxa-5-azabicyclo[2.2.1]heptane sulfonamide family contains multiple regioisomeric and heteroatom-substituted variants that differ profoundly in their molecular recognition properties despite sharing the same core scaffold. The target compound carries its sulfonyl linkage at the imidazole C2 position, whereas the most abundant commercially available analogs (CAS 2097913-57-8, 2034613-09-5, and 2097894-73-8) all feature imidazol-4-yl sulfonyl attachment [1]. This regioisomeric difference alters the spatial trajectory of the imidazole ring relative to the bicyclic core, modifies the electronic distribution at the sulfonamide nitrogen, and changes the pKa of the imidazole ring—the C2 position being more electron-deficient and acidic than C4/C5 . Additionally, the 2-oxa bridge in the target compound (versus 2-thia in CAS 2097894-73-8) introduces a stronger hydrogen-bond acceptor and reduces lipophilicity, directly impacting solubility, metabolic stability, and target binding [2]. These cumulative differences mean that SAR conclusions drawn from imidazol-4-yl or 2-thia analogs cannot be extrapolated to the target compound; each must be independently validated.

Quantitative Differentiation Evidence: 5-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane vs. Closest Analogs


Imidazole Regioisomer Differentiation: C2-Sulfonyl vs. C4-Sulfonyl Attachment Alters Molecular Recognition Properties

The target compound features a 1-methyl-1H-imidazol-2-yl sulfonyl group, whereas the closest commercially available analogs—5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2097913-57-8) and 5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034613-09-5)—both carry the sulfonyl group at the imidazole C4 position [1]. In the imidazole ring, the C2 carbon bears a lower electron density (0.884 calculated charge) compared to C4/C5 and is more susceptible to nucleophilic attack . This electronic asymmetry means that the C2-sulfonyl imidazole directs the sulfonamide dipole and the imidazole H-bonding face along a distinct trajectory relative to the bicyclic scaffold. The 2-aminoimidazole chemotype (structurally related to C2-substituted imidazoles) has been shown to exhibit high affinity and exceptional selectivity for 5-HT₆ receptors over 5-HT₁A, 5-HT₂A, 5-HT₇, and D₂ receptors, an effect attributed to the very weak basicity of the C2-substituted imidazole [2]. By analogy, the target compound's C2-sulfonyl substitution pattern is expected to impart significantly different target selectivity compared to C4-substituted regioisomers.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Heteroatom Bridge Differentiation: 2-Oxa vs. 2-Thia Bicyclic Scaffold Impacts Lipophilicity and Hydrogen-Bonding Capacity

The target compound incorporates a 2-oxa (oxygen) bridge in its bicyclo[2.2.1]heptane scaffold. The closest heteroatom-substituted analog, 5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2097894-73-8; MW 287.4), replaces this oxygen with a sulfur atom [1]. Oxygen is a stronger hydrogen-bond acceptor than sulfur and is more electronegative (3.44 vs. 2.58 on the Pauling scale), resulting in a more polarized C–O bond versus C–S. This difference translates to the 2-oxa scaffold having lower lipophilicity (predicted LogP reduction of approximately 0.3–0.8 log units compared to the 2-thia analog), higher aqueous solubility, and distinct metabolic pathways—the 2-oxa scaffold is less susceptible to S-oxidation and CYP-mediated sulfur chemistry that can generate reactive metabolites from thia-bridged compounds [2]. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is specifically documented as a validated morpholine isostere with similar lipophilicity to morpholine itself, supporting its use in fine-tuning physicochemical properties [3].

Physicochemical Property Optimization Drug Metabolism Solubility

Conformational Constraint Advantage: Bridged Morpholine Scaffold Restricts Rotatable Bonds and Enhances Binding Entropy

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a carbon-atom bridged morpholine that imposes conformational rigidity on the molecule. It has been explicitly developed and utilized as a conformationally constrained morpholine isostere in drug design, with the bicyclic framework reducing the number of rotatable bonds and pre-organizing the molecule into a bioactive conformation [1]. The target compound features only 1–2 rotatable bonds (the sulfonyl C–S bond and the N–CH₃ bond on imidazole), compared to flexible-chain sulfonamides that may have 5–10 rotatable bonds [2]. Conformational restriction is known to improve binding affinity through entropy reduction upon target engagement (ΔS penalty is pre-paid during synthesis rather than upon binding) and can enhance selectivity by reducing the number of accessible conformations that could bind to off-targets [3]. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been successfully deployed in PI3K/mTOR inhibitors, IRAK4 degraders, and orexin receptor antagonists, demonstrating its broad applicability across target classes [4]. The parent scaffold (2-oxa-5-azabicyclo[2.2.1]heptane, MW 99.13) is itself documented as a conformationally restricted building block for PI3K and mTOR inhibitor programs [5].

Conformational Restriction Drug Design Binding Affinity Optimization

Sulfonamide Bond Stability: Arylsulfonylimidazole Motif Offers Tunable Hydrolytic Stability Compared to Acyl-Imidazole Alternatives

The target compound contains an N-sulfonylimidazole motif, which is mechanistically and stability-wise distinct from N-acylimidazole derivatives. Systematic stability studies of 1-acyl- and 1-arylsulfonylimidazole derivatives have demonstrated that arylsulfonyl-substituted imidazoles possess suitable stability for biological applications, whereas the corresponding acyl-substituted derivatives were found to be too labile for practical use [1]. The sulfonyl group's strong electron-withdrawing character stabilizes the N–S bond against hydrolytic cleavage. Furthermore, the 1-methyl substitution on the imidazole ring of the target compound prevents tautomeric proton exchange at N1, which could otherwise facilitate ring-opening or hydrolysis pathways . The 2-oxa-5-azabicyclo[2.2.1]heptane sulfonamide core has been incorporated into NAAA inhibitors (a lysosomal enzyme target requiring stability at acidic pH 4.5–5.0) with demonstrated IC₅₀ values as low as 7 nM, confirming that this sulfonamide scaffold class maintains target engagement under physiologically and subcellularly relevant conditions [2].

Chemical Stability Prodrug Design Bioconjugation

Scaffold-Level Biological Precedent: 2-Oxa-5-azabicyclo[2.2.1]heptane Sulfonamides Are Validated Pharmacophores Across Multiple Target Classes

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, when functionalized with sulfonamide groups, has demonstrated tractable biological activity across diverse target classes. BindingDB records show that compounds containing the 2-oxa-5-azabicyclo[2.2.1]heptane moiety have achieved sub-nanomolar to low-nanomolar affinity at multiple targets: a 2-oxa-5-azabicyclo[2.2.1]heptane-containing compound achieved Ki = 4.07 nM at the 5-HT₂A receptor [1]; another derivative showed IC₅₀ = 29 nM against IGF-1R tyrosine kinase [2]; and a related sulfonamide achieved IC₅₀ = 0.48 nM in a human SPR inhibitory activity assay [3]. The Roche patent family (US2017/0137435; JP6364121) specifically claims 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives for treating psychiatric, metabolic, cardiovascular, and sleep disorders, indicating industrial-level validation of this scaffold [4]. The bicyclic sulfonamide patent US10865194 further claims this scaffold class as NAAA inhibitors for pain and inflammatory disorders, with demonstrated in vitro potency [5]. These precedents establish that the scaffold is pharmacologically productive, but they also underscore that biological activity is highly sensitive to the specific sulfonamide substituent—the target compound's unique imidazol-2-yl sulfonyl group represents an underexplored vector within this validated space.

Drug Discovery Pharmacological Screening Lead Optimization

Procurement-Driven Application Scenarios for 5-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane


Kinase Inhibitor Fragment Screening and Lead Generation Libraries

The combination of a rigid bicyclic scaffold with a C2-sulfonylimidazole moiety makes this compound an ideal candidate for kinase-focused fragment and lead-like screening libraries. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is documented in PI3K/mTOR inhibitor programs, and its conformational constraint contributes to binding entropy optimization [1]. The C2-sulfonylimidazole motif introduces a distinct hydrogen-bonding vector compared to more common C4-substituted imidazole fragments, enabling exploration of novel chemical space within the ATP-binding pocket. The compound's MW of 243.28 falls within the lead-like range, and its limited rotatable bond count favors favorable ligand efficiency metrics. Researchers procuring this compound for kinase panel screening can expect differentiated hit profiles relative to C4-imidazole sulfonamide isomers.

GPCR Ligand Design Exploiting Imidazole Basicity Modulation

The C2-sulfonyl substitution on the imidazole ring significantly reduces imidazole basicity relative to unsubstituted or C4/C5-substituted imidazoles, as demonstrated by the 2-aminoimidazole chemotype's enhanced selectivity for 5-HT₆ over aminergic off-targets [2]. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has precedent in GPCR programs, including 5-HT₂A (Ki = 4.07 nM) and TAAR1 (IC₅₀ = 3.40 nM) [3]. This compound is therefore particularly well-suited for GPCR programs where reducing polypharmacology driven by imidazole basicity is a key objective. Its procurement enables exploration of whether the C2-sulfonylimidazole-bicyclic combination can deliver the target engagement of other 2-oxa-5-azabicyclo[2.2.1]heptane GPCR ligands while improving selectivity through attenuated imidazole basicity.

NAAA and Neuroinflammation Inhibitor Development

Bicyclic sulfonamides incorporating the 2-oxa-5-azabicyclo[2.2.1]heptane core have been patented as NAAA inhibitors for the treatment of pain and inflammatory disorders [4]. The documented stability of arylsulfonylimidazoles at acidic pH (relevant to the lysosomal localization of NAAA) and the scaffold's demonstrated ability to achieve single-digit nanomolar NAAA inhibition (IC₅₀ = 7 nM for a related bicyclic sulfonamide) [5] support this compound's potential as a starting point for NAAA inhibitor optimization. The C2-sulfonylimidazole substituent on the target compound represents an unexplored vector for modulating NAAA potency and selectivity versus the C4-imidazolyl and pyrazolyl sulfonamides already disclosed in the patent literature.

Physicochemical Property Benchmarking and Scaffold-Hopping Studies

The 2-oxa bridge of this compound provides lower lipophilicity and enhanced aqueous solubility compared to 2-thia analogs such as CAS 2097894-73-8 (MW 287.4) [6]. For medicinal chemistry teams conducting scaffold-hopping exercises to optimize ADME properties while maintaining target potency, this compound serves as a valuable comparator. Its procurement alongside the corresponding 2-thia analog enables direct experimental comparison of solubility, metabolic stability, and permeability within a matched molecular pair framework, generating data that can inform broader scaffold selection strategies across entire lead series rather than being limited to single-compound optimization.

Quote Request

Request a Quote for 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.